

# (S)-CR8: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of **(S)-CR8**, a potent second-generation cyclin-dependent kinase (CDK) inhibitor. This document details its mechanism of action, chemical properties, and relevant experimental protocols for its study.

## **Core Chemical and Physical Properties**

**(S)-CR8**, with the CAS number 1084893-56-0, is a synthetic purine derivative. It is the (S)-enantiomer of CR8 and an analog of (R)-roscovitine.



| Property          | Value                                                                                                        | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1084893-56-0                                                                                                 | [1][2]    |
| Molecular Formula | C24H29N7O                                                                                                    | [1][2]    |
| Molecular Weight  | 431.5 g/mol                                                                                                  | [1]       |
| IUPAC Name        | (2S)-2-[[9-(1-methylethyl)-6-[[4-<br>(2-<br>pyridinyl)phenyl]methylamino]-<br>9H-purin-2-yl]amino]-1-butanol |           |
| Synonyms          | (S)-2-(1-Ethyl-2-<br>hydroxyethylamino)-6-(4-(2-<br>pyridyl)benzyl)-9-<br>isopropylpurine                    | [1]       |
| Appearance        | White to off-white solid                                                                                     | [1]       |
| Solubility        | Soluble in DMSO and ethanol                                                                                  | [1]       |
| Purity            | Typically >98%                                                                                               | [1]       |
| Storage           | Store at -20°C, protected from light and air                                                                 | [1]       |

## **Biological Activity and Mechanism of Action**

**(S)-CR8** is a potent, cell-permeable, and selective inhibitor of several cyclin-dependent kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site on these kinases, leading to cell cycle arrest and induction of apoptosis.

## **Cyclin-Dependent Kinase Inhibition**

**(S)-CR8** exhibits potent inhibitory activity against multiple CDKs crucial for cell cycle progression and transcription.



| Target Kinase         | IC50 (μM) | Reference |
|-----------------------|-----------|-----------|
| CDK1/cyclin B         | 0.15      | [2]       |
| CDK2/cyclin A         | 0.080     | [2]       |
| CDK2/cyclin E         | 0.060     | [2]       |
| CDK5/p25              | 0.12      | [2]       |
| CDK7/cyclin H         | >1        | [3]       |
| CDK9/cyclin T         | 0.11      | [2]       |
| Casein Kinase 1 (CK1) | 0.6       | [3]       |
| DYRK1A                | 0.9       | [3]       |

### A Novel "Molecular Glue" Mechanism

Recent studies have unveiled a novel mechanism of action for CR8, classifying it as a "molecular glue." In its CDK12-bound state, a solvent-exposed pyridyl moiety on **(S)-CR8** induces the formation of a ternary complex between the CDK12-cyclin K and the DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. This interaction occurs without the need for a conventional substrate receptor and presents cyclin K for ubiquitination and subsequent proteasomal degradation.[4][5][6]

## **Downregulation of MYCN and Mcl-1**

**(S)-CR8** has been shown to be particularly effective in neuroblastoma cells with MYCN amplification. By inhibiting transcriptional CDKs such as CDK7 and CDK9, **(S)-CR8** leads to a rapid and significant downregulation of the short-lived MYCN oncoprotein.[1] This, in turn, contributes to the induction of apoptosis. Furthermore, **(S)-CR8** treatment leads to the downregulation of the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis. [7]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways affected by **(S)-CR8** and a general experimental workflow for its characterization.





Click to download full resolution via product page

Caption: (S)-CR8 inhibits key CDK/cyclin complexes, leading to cell cycle arrest.





Click to download full resolution via product page

Caption: **(S)-CR8** induces apoptosis by inhibiting CDK9, leading to decreased MYCN and McI-1.



Click to download full resolution via product page

Caption: (S)-CR8 acts as a molecular glue, promoting the degradation of Cyclin K.





Click to download full resolution via product page

Caption: A general experimental workflow for characterizing the effects of (S)-CR8.

## **Experimental Protocols**

The following are representative protocols for key experiments used to characterize **(S)-CR8**. These should be optimized for specific experimental conditions.

### **In Vitro Kinase Assay**

This protocol describes a luminescence-based assay to determine the IC<sub>50</sub> of **(S)-CR8** against a specific CDK.

Reagent Preparation:



- Prepare a 10 mM stock solution of (S)-CR8 in 100% DMSO.
- Prepare a serial dilution of (S)-CR8 in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- Prepare a solution of the specific CDK/cyclin complex and its corresponding substrate peptide in kinase assay buffer.
- $\circ$  Prepare ATP solution in kinase assay buffer at a concentration close to the  $K_m$  for the specific CDK.

#### Assay Procedure:

- To a 384-well plate, add 5 μL of the diluted (S)-CR8 or vehicle control (DMSO).
- Add 10 μL of the enzyme/substrate mixture to each well.
- Incubate at room temperature for 10 minutes to allow for inhibitor binding.
- Initiate the kinase reaction by adding 10 μL of the ATP solution.
- Incubate at 30°C for 60 minutes.
- Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
- Measure luminescence using a plate reader.

#### Data Analysis:

- Calculate the percent inhibition for each (S)-CR8 concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## **Apoptosis Assay in Neuroblastoma Cells**



This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in neuroblastoma cells treated with **(S)-CR8** by flow cytometry.

- Cell Culture and Treatment:
  - Culture neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 70-80% confluency.
  - Treat the cells with varying concentrations of (S)-CR8 or vehicle control (DMSO) for 24-48 hours.
- Staining Procedure:
  - Harvest the cells by trypsinization and wash twice with cold PBS.
  - Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
  - $\circ~$  To 100  $\mu L$  of the cell suspension, add 5  $\mu L$  of FITC-conjugated Annexin V and 1  $\mu L$  of PI solution.
  - Incubate the cells at room temperature for 15 minutes in the dark.
  - Add 400 μL of 1X Annexin V binding buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the stained cells by flow cytometry within one hour of staining.
  - Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set the compensation and gates.
  - Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

## Western Blot Analysis for MYCN and McI-1

This protocol details the detection of MYCN and Mcl-1 protein levels in neuroblastoma cells following treatment with **(S)-CR8**.



- · Cell Lysis and Protein Quantification:
  - Treat neuroblastoma cells with (S)-CR8 as described in the apoptosis assay protocol.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantify the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against MYCN, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify the band intensities and normalize to the loading control to determine the relative changes in MYCN and Mcl-1 protein levels.



### Conclusion

**(S)-CR8** is a highly potent and selective CDK inhibitor with significant potential in cancer research and drug development. Its multifaceted mechanism of action, including the novel "molecular glue" activity, makes it a valuable tool for studying cell cycle regulation and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the cellular and molecular effects of this promising compound. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosyn CDK biochemical in vitro assay [bio-protocol.org]
- 6. Protocols for Characterization of Cdk5 Kinase Activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- To cite this document: BenchChem. [(S)-CR8: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681607#s-cr8-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com